molecular formula C20H26Cl2N2O5 B162812 Eclanamine maleate CAS No. 67450-45-7

Eclanamine maleate

Cat. No. B162812
CAS RN: 67450-45-7
M. Wt: 445.3 g/mol
InChI Key: ZEUQHGFLDLNEOB-CHHFXETESA-N
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Description

Eclanamine, also known as U-48,753, is a drug that was patented as an antidepressant but was never marketed . It acts by inhibiting the reuptake of serotonin and norepinephrine .


Molecular Structure Analysis

The molecular formula of Eclanamine maleate is C20H26Cl2N2O5 . The molecular weight is 445.337 .

Scientific Research Applications

Antidepressant and Antiobsessive-Compulsive Activities

Eclanamine maleate, as a 2-aminoethyl oxime ether of aralkylketones, possesses antidepressant, antiobsessive-compulsive, and antibulimic activities. Its mechanism involves the inhibition of serotonin reuptake by blocking the serotonin reuptake pump in the presynaptic neuronal membrane. This leads to an increase in serotonin levels within the synaptic cleft, thereby facilitating serotonergic transmission and reducing serotonin turnover, contributing to its therapeutic effects (Fluvoxamine Maleate, 2020).

Pharmacokinetics and Bioequivalence

Studies on the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy subjects have been conducted to evaluate their absorption and safety. These studies provide insights into the drug's behavior in the body, including its absorption, distribution, metabolism, and excretion (She Ding-Ping et al., 2023).

Stability Analysis

Research into the stability of fluvoxamine maleate under different conditions is critical for ensuring the quality and efficacy of the drug. Stability studies using high-performance liquid chromatography (HPLC) have shown that fluvoxamine maleate is relatively unstable under acidic, basic, and oxidative conditions and when exposed to UV radiation. These findings are essential for proper storage and handling of the drug (E. Souri et al., 2015).

Therapeutic Applications and Safety

The therapeutic applications and safety profile of fluvoxamine maleate in treating depressive disorders have been a subject of continuous study. Understanding its clinical efficacy, dosing, and potential side effects is crucial for its therapeutic use. Long-term studies and postmarketing surveillance are important for a deeper understanding of its effects and potential risks (A. Rivkin, 2003).

Future Directions

While specific future directions for Eclanamine maleate were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Eclanamine maleate, as a potential antidepressant, could also benefit from advancements in drug delivery systems.

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUQHGFLDLNEOB-CHHFXETESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67450-78-6 (Parent), 67450-44-6 (Parent)
Record name Eclanamine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901344945
Record name Eclanamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eclanamine maleate

CAS RN

67450-45-7
Record name Eclanamine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eclanamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECLANAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2C169J769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DB Lakings, JM Friis, MB Bruns - Journal of Chromatography B: Biomedical …, 1988 - Elsevier
… determination of eclanamine (free base of eclanamine maleate) and two of its metabolites, N… a single oral dose of 45 mg eclanamine maleate. The data suggest that the metabolites of …
Number of citations: 1 www.sciencedirect.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
U NABUMETONE, U OLVANIL - Wiley Online Library
Number of citations: 0

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